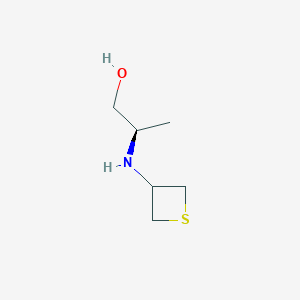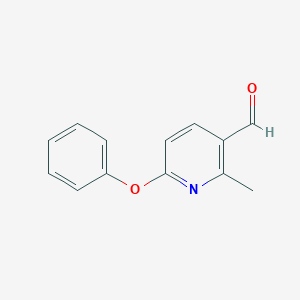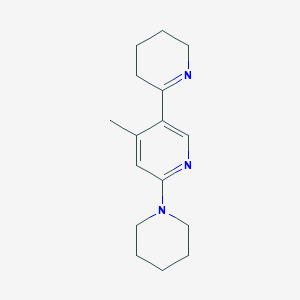
3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid methyl ester is an organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a chloro and nitro group on a phenyl ring, which is attached to a propionic acid methyl ester moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid methyl ester typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and green chemistry principles can further enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid methyl ester undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, solvents like ethanol or dimethylformamide.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products Formed
Reduction: 3-(4-Amino-3-nitro-phenyl)-3-oxo-propionic acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid.
Aplicaciones Científicas De Investigación
3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid methyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro and chloro groups play a crucial role in its reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid.
- 3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid ethyl ester.
- 3-(4-Chloro-3-nitro-phenyl)-3-oxo-butyric acid methyl ester.
Uniqueness
3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
677326-73-7 |
|---|---|
Fórmula molecular |
C10H8ClNO5 |
Peso molecular |
257.63 g/mol |
Nombre IUPAC |
methyl 3-(4-chloro-3-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H8ClNO5/c1-17-10(14)5-9(13)6-2-3-7(11)8(4-6)12(15)16/h2-4H,5H2,1H3 |
Clave InChI |
SOHKPNAQHJJVFA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


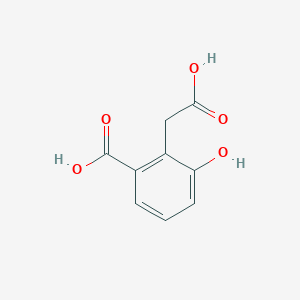

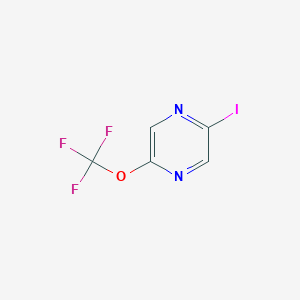
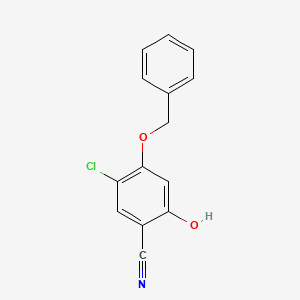
![3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13003250.png)
![Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13003252.png)
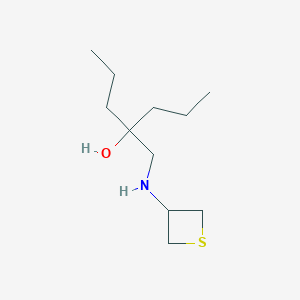
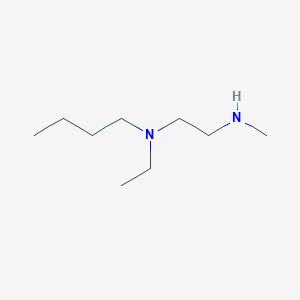
![3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one](/img/structure/B13003279.png)
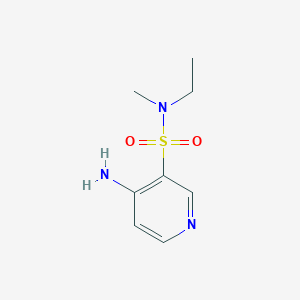
![Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13003292.png)
